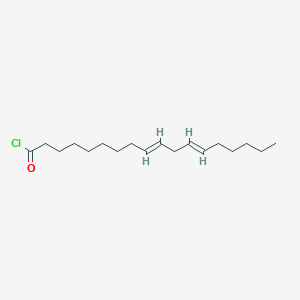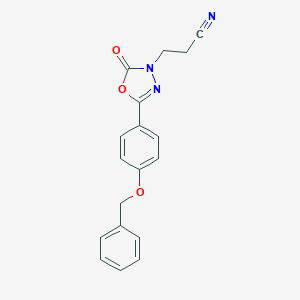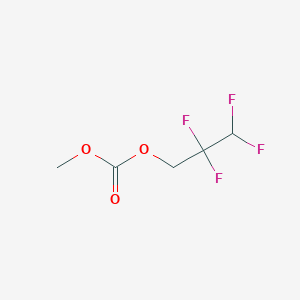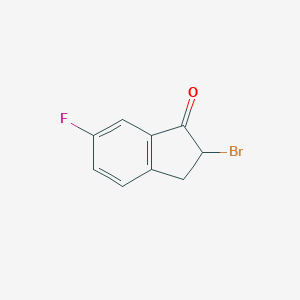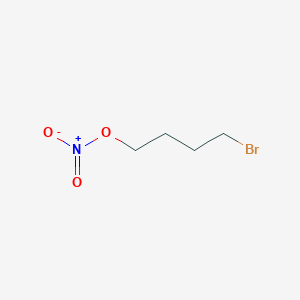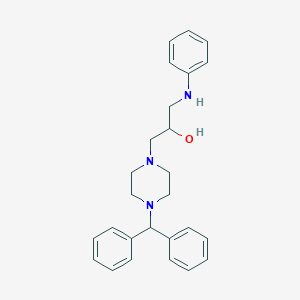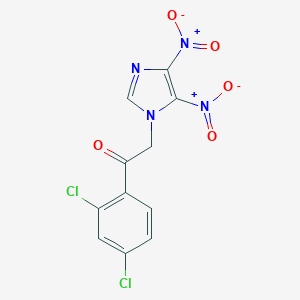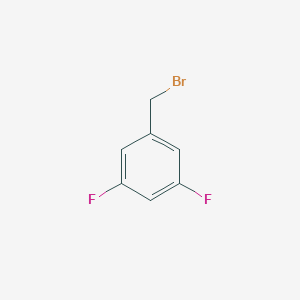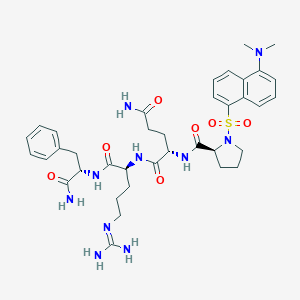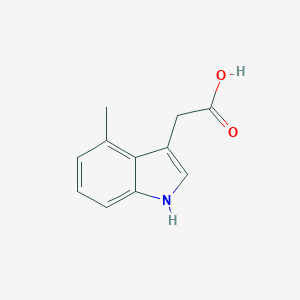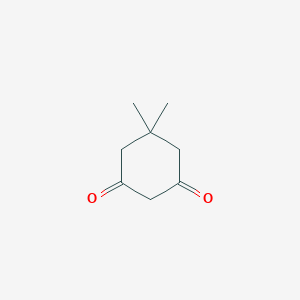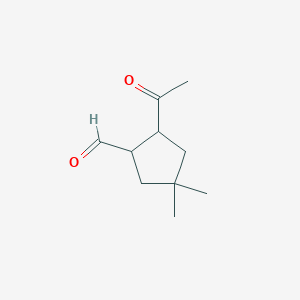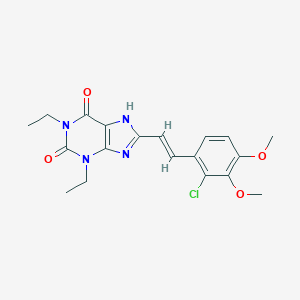![molecular formula C8H10O5 B117568 (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one CAS No. 123251-08-1](/img/structure/B117568.png)
(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one” is a compound with the molecular formula C7H8O5 . It is also known as Karrikin 11 . The compound has a molecular weight of 172.13 g/mol .
Synthesis Analysis
The synthesis of pyran derivatives, such as “(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one”, has been a topic of interest in the field of synthetic chemistry . A multicomponent reaction (MCR) approach is often used due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Molecular Structure Analysis
The molecular structure of “(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one” can be represented by the following SMILES notation: C1C@HO[C@H]2C@HO)O .
Physical And Chemical Properties Analysis
The compound “(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one” has the following computed properties :
Scientific Research Applications
Antioxidant Properties and Cell Protection
Research has highlighted the significance of chromones and their derivatives, including compounds structurally related to (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one, for their potent antioxidant properties. These compounds exhibit the ability to neutralize active oxygen species and intercept free radicals, potentially mitigating cell impairment that leads to various diseases. The presence of specific functional groups, such as double bonds, a carbonyl group in the chromone nucleus, and hydroxyl groups, has been associated with enhanced radical scavenging activity. This property underpins the broad spectrum of physiological activities attributed to chromones, ranging from anti-inflammatory to anticancer effects (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthetic Applications and Medicinal Chemistry
The synthesis and application of pyran and furan derivatives, closely related to the target compound, have been explored for their significant potential in medicinal chemistry and pharmaceutical industries. The scaffold of pyranopyrimidine, for example, is a precursor for developing bioactive molecules due to its synthetic versatility and bioavailability. Various synthetic methodologies utilizing hybrid catalysts have been developed to enhance the synthesis of these scaffolds, showcasing the compound's relevance in the synthesis of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Bioactivities and Pharmacological Interest
Compounds structurally similar to (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one, such as morpholine and pyrans derivatives, have been extensively studied for their diverse pharmacological profiles. These derivatives have been found to possess a broad spectrum of pharmacological activities, including antitumor, anticancer, and other significant biological effects. The extensive exploration of these moieties in recent years underlines the potential of such compounds in drug discovery and development (Asif & Imran, 2019).
Bioremediation and Environmental Applications
Additionally, the structural framework of these compounds lends itself to applications in bioremediation, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) in various environmental matrices. Bacterial strains, including Mycobacterium species, have demonstrated the capability to degrade pyrene and similar compounds efficiently, highlighting the environmental significance of these chemical structures in mitigating pollution and enhancing ecosystem health (Qutob, Rafatullah, Muhammad, Alosaimi, Alorfi, & Hussein, 2022).
properties
IUPAC Name |
(4S,7S,7aR)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCHOMLNCURP-ARDNSNSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC(=O)OC2C(CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=CC(=O)O[C@H]2[C@H](CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564806 |
Source


|
| Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
CAS RN |
123251-08-1 |
Source


|
| Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
